molecular formula C13H20BrN B7816071 4-bromo-N-heptylaniline

4-bromo-N-heptylaniline

Cat. No.: B7816071
M. Wt: 270.21 g/mol
InChI Key: SUQPILQQUARJRW-UHFFFAOYSA-N
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Description

4-Bromo-N-heptylaniline is an aromatic amine derivative characterized by a bromine atom at the para position of the benzene ring and a heptyl alkyl chain (-C₇H₁₅) attached to the nitrogen atom. The heptyl chain introduces significant lipophilicity, which may influence solubility, crystallinity, and reactivity compared to shorter-chain or aromatic N-substituents. Such compounds are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and materials science applications .

Properties

IUPAC Name

4-bromo-N-heptylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,15H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQPILQQUARJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-bromo-N-heptylaniline typically involves the bromination of N-heptylaniline. One common method is the electrophilic aromatic substitution reaction where N-heptylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a solvent like acetic acid at room temperature, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly solvents and catalysts is preferred to minimize environmental impact. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-heptylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of derivatives like 4-alkoxy-N-heptylaniline.

    Oxidation: Formation of 4-bromo-N-heptylnitrobenzene.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

4-Bromo-N-heptylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-heptylaniline involves its interaction with molecular targets through its aromatic and amine functionalities. The bromine atom can participate in halogen bonding, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Crystallographic Features

The N-substituent and bromine position critically influence molecular geometry and packing. Key examples from the evidence include:

Compound Substituents Crystal System Key Structural Observations References
4-Bromo-N,N-dimethylaniline N(CH₃)₂, Br (para) Planar aromatic ring; enhanced reactivity for electrophilic substitution
4-Bromo-N-phenylaniline NPh, Br (para) Orthorhombic (Pccn) Dihedral angle between benzene rings: ~60°; N–H⋯N hydrogen bonds
4-Bromo-N-[4-(diethylamino)benzylidene]aniline Schiff base (imine linkage) Dihedral angle: ~60.4°; two independent molecules in asymmetric unit
4-Bromo-2,6-dimethylaniline CH₃ (2,6-positions), Br (para) Methyl groups and Br lie in ring plane; N–H⋯N hydrogen bonding

Insights :

  • Schiff base derivatives (e.g., ) exhibit non-planar geometries due to imine linkages, contrasting with planar aniline derivatives.
Physical Properties

Substituents significantly affect melting points, solubility, and stability:

Compound Melting Point (°C) Solubility Profile References
N-(4-Hydroxybenzyl)-p-bromoaniline 86.4 Soluble in acetone, benzene; insoluble in water
4-Bromo-N,N-diphenylaniline Likely low water solubility (high lipophilicity)
4-Bromo-N-phenylaniline Moderate solubility in polar solvents (e.g., DCM)

Insights :

  • Longer alkyl chains (e.g., heptyl) likely decrease melting points and increase solubility in non-polar solvents compared to aryl-substituted analogs .
  • Bromine’s electronegativity enhances dipole moments, improving solubility in moderately polar solvents .

Reactivity :

  • Electrophilic Substitution: 4-Bromo-N,N-dimethylaniline undergoes electrophilic reactions (e.g., nitration) at the ortho/para positions due to the electron-donating dimethylamino group . In contrast, N-heptyl substitution may reduce reactivity due to steric effects.
  • Schiff Base Formation: Compounds like 4-bromo-N-[4-(diethylamino)benzylidene]aniline demonstrate utility as ligands in coordination chemistry.

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